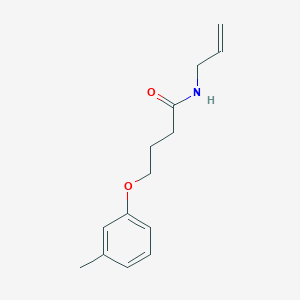![molecular formula C22H28N2O2 B3754291 4-(3-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide](/img/structure/B3754291.png)
4-(3-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide
Overview
Description
4-(3-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a butanamide backbone with a 3-methylphenoxy group and a piperidin-1-ylphenyl group attached to it, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-(3-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 3-methylphenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halogenating agent to form 3-methylphenyl halide.
Attachment of the piperidin-1-ylphenyl group: This step involves the reaction of 4-bromophenylpiperidine with the 3-methylphenyl halide to form the intermediate compound.
Formation of the butanamide backbone: The final step involves the reaction of the intermediate compound with butanoyl chloride under suitable conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
4-(3-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and piperidinyl groups, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, and its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems, including potential pharmacological applications.
Medicine: Research on the compound’s potential therapeutic effects, such as its interaction with specific biological targets, could lead to the development of new drugs or treatments.
Industry: The compound’s chemical properties may make it useful in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-(3-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-(3-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide can be compared with other similar compounds, such as:
3-(4-methoxyphenyl)-1-(4-piperidin-1-ylphenyl)propenone: This compound has a similar piperidinylphenyl group but differs in the presence of a propenone backbone instead of a butanamide backbone.
3-(3-methoxy-4-(2-piperidin-1-yl-ethoxy)-phenyl)-1-pyridin-3-yl-propenone: This compound features a pyridinyl group and an ethoxy linkage, making it structurally similar but distinct in its functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Properties
IUPAC Name |
4-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-7-5-8-21(17-18)26-16-6-9-22(25)23-19-10-12-20(13-11-19)24-14-3-2-4-15-24/h5,7-8,10-13,17H,2-4,6,9,14-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBSKULACQSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


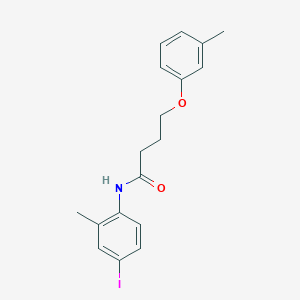
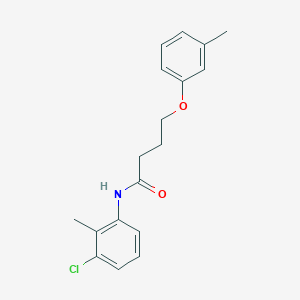
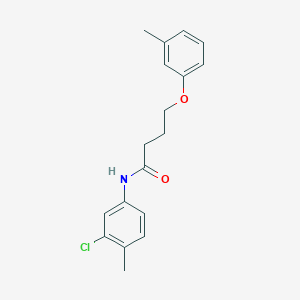
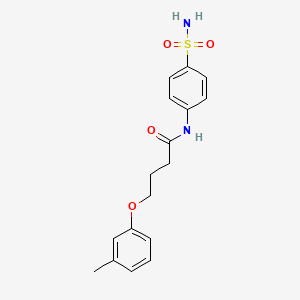
![4-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE](/img/structure/B3754249.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide](/img/structure/B3754256.png)
![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-4-m-tolyloxy-butyramide](/img/structure/B3754258.png)
![4-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3754269.png)
![4-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3754274.png)
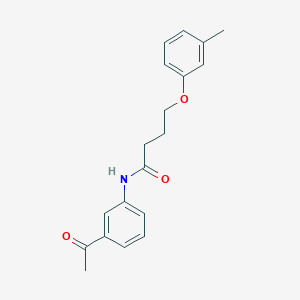

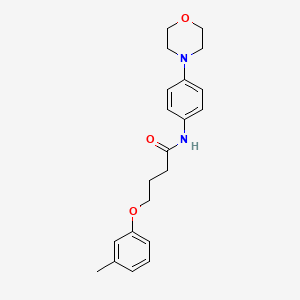
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B3754304.png)
